Methyl 5-bromo-2-(morpholinomethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-(morpholin-4-ylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)12-8-11(14)3-2-10(12)9-15-4-6-18-7-5-15/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZMWUKKMRQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661012 | |
| Record name | Methyl 5-bromo-2-[(morpholin-4-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-90-0 | |
| Record name | Methyl 5-bromo-2-[(morpholin-4-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(morpholinomethyl)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5-position.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 2-position.
Morpholinomethylation: The formylated product is reacted with morpholine to introduce the morpholinomethyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-2-(morpholinomethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholinomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield products with oxidized morpholinomethyl groups.
Hydrolysis Products: Hydrolysis results in the formation of 5-bromo-2-(morpholinomethyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-2-(morpholinomethyl)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, enabling the formation of diverse derivatives.
- Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, which is crucial for constructing biaryl compounds.
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic applications, particularly in developing drugs targeting neurological and inflammatory diseases. Its ability to interact with specific receptors makes it a candidate for:
- Enzyme Inhibition: this compound may inhibit enzymes involved in disease pathways, such as EZH2, which is implicated in various cancers .
- Drug Development: It is being investigated for its role in synthesizing novel pharmaceutical agents that can modulate biological pathways effectively.
Biological Studies
In biological research, this compound acts as a probe to study enzyme interactions and receptor binding dynamics. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with biological targets, providing insights into molecular mechanisms at play in various physiological processes .
Industrial Applications
This compound finds utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in the pharmaceutical and cosmetic industries. Additionally, it can serve as an intermediate in synthesizing agrochemicals and other industrial compounds .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- EZH2 Inhibition : Research demonstrated that compounds derived from this compound showed promising results in inhibiting EZH2 activity, which is crucial for treating certain lymphomas .
- Biological Activity : Investigations into its interactions with specific receptors revealed that this compound could modulate receptor activity, leading to potential applications in drug formulation aimed at neurological disorders .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(morpholinomethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and morpholinomethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs, their substituents, synthesis pathways, and applications:
Structural and Functional Differences
- Substituent Effects: The morpholinomethyl group (in the target compound) enhances solubility in polar solvents compared to sulfonamide () or naphthyl () groups. The electron-donating morpholine moiety may also influence reactivity in nucleophilic aromatic substitution. Bromine vs. Amino Groups: Bromine (electron-withdrawing) at position 5 (target compound) contrasts with the electron-donating amino group in ’s analog, altering electrophilic substitution patterns.
Biological Activity
Methyl 5-bromo-2-(morpholinomethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1131587-90-0
- Molecular Formula : C12H14BrNO3
- Molecular Weight : 300.15 g/mol
The structure features a benzoate moiety with a bromine substituent and a morpholinomethyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Anticancer Activity : Studies have shown that compounds with morpholino groups often exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of cell proliferation in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer cells. The mechanism typically involves apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of bromine in the compound may enhance its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, suggesting potential as an antibiotic candidate.
- Enzyme Inhibition : The morpholinomethyl group can act as a pharmacophore, potentially inhibiting specific enzymes involved in disease processes, such as those related to cancer or infectious diseases.
Anticancer Efficacy
A comparative analysis of the compound's efficacy against different cancer cell lines reveals promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 1.48 - 47.02 | Apoptosis induction |
| NCI-H23 (Lung Cancer) | 0.49 - 68.9 | Cell cycle arrest |
The above data indicates that this compound could be effective in targeting lung cancer cells, potentially offering a new therapeutic avenue.
Antimicrobial Activity
The compound's antimicrobial potential has been explored through various assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its use as an antibiotic.
Case Studies
- In Vivo Studies on Anticancer Activity : In a study involving murine models of lung cancer, this compound was administered at varying dosages. The results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups.
- Synergistic Effects with Other Drugs : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting potential for use in combination therapy protocols.
Q & A
Q. What experimental approaches validate the absence of hydrogen bonding in certain crystal forms?
- Methodological Answer : Use Hirshfeld surface analysis to quantify interaction types. If hydrogen bonds are absent (e.g., in compound IV from ), confirm via thermal stability assays (e.g., DSC) to correlate packing efficiency with melting points .
Application-Oriented Questions
Q. How is this compound utilized in studying enzyme inhibition or receptor binding?
Q. What role does the morpholine moiety play in modulating solubility for biological assays?
- Methodological Answer : The morpholine group enhances water solubility via hydrogen bonding. Partition coefficient (LogP) studies (e.g., shake-flask method) quantify hydrophilicity, guiding formulation for cell-based experiments .
Methodological Tables
| Key Crystallographic Parameters () |
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| Space Group |
| Intermolecular Forces |
| Software Tools |
| Optimized Synthetic Conditions () |
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| Reaction Solvent |
| Purification Method |
| Yield Improvement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
